molecular formula C15H15ClINO2 B3617755 (2-chlorophenyl)(3-iodo-4,5-dimethoxybenzyl)amine

(2-chlorophenyl)(3-iodo-4,5-dimethoxybenzyl)amine

Cat. No. B3617755
M. Wt: 403.64 g/mol
InChI Key: WTZMPPPBZHQCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chlorophenyl)(3-iodo-4,5-dimethoxybenzyl)amine, also known as 2C-I, is a synthetic psychoactive substance that belongs to the phenethylamine class of drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist who is credited with discovering many other psychoactive compounds. 2C-I is known for its hallucinogenic and stimulant effects and has been the subject of scientific research for many years.

Mechanism of Action

The exact mechanism of action of (2-chlorophenyl)(3-iodo-4,5-dimethoxybenzyl)amine is not fully understood, but it is believed to act as a serotonin receptor agonist. It binds to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This binding leads to the activation of downstream signaling pathways that produce the drug's psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It produces a range of effects on the brain, including alterations in perception, mood, and cognition. It also produces changes in heart rate, blood pressure, and body temperature. These effects are believed to be mediated by the drug's effects on the serotonin system.

Advantages and Limitations for Lab Experiments

The use of (2-chlorophenyl)(3-iodo-4,5-dimethoxybenzyl)amine in laboratory experiments has several advantages and limitations. One advantage is that it produces well-defined and reproducible effects, making it useful for studying the mechanisms of action of psychoactive drugs. However, its psychoactive effects make it difficult to use in certain types of experiments, and its synthesis and handling require specialized knowledge and equipment.

Future Directions

There are many potential future directions for research on (2-chlorophenyl)(3-iodo-4,5-dimethoxybenzyl)amine. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Researchers are also interested in understanding the mechanisms by which it produces its psychoactive effects and developing new drugs that target the same pathways. Finally, there is a need for further research on the safety and toxicity of this compound, particularly with respect to its long-term effects on the brain and other organs.

Scientific Research Applications

(2-chlorophenyl)(3-iodo-4,5-dimethoxybenzyl)amine has been the subject of scientific research for many years. It has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Researchers have also investigated its effects on the brain and the mechanisms by which it produces its psychoactive effects.

properties

IUPAC Name

2-chloro-N-[(3-iodo-4,5-dimethoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClINO2/c1-19-14-8-10(7-12(17)15(14)20-2)9-18-13-6-4-3-5-11(13)16/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZMPPPBZHQCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=CC=CC=C2Cl)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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